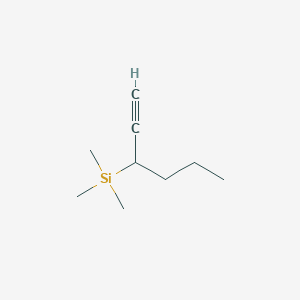
Silane, (1-ethynylbutyl)trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (1-ethynylbutyl)trimethyl- is an organosilicon compound with the molecular formula C_11H_22Si It is a derivative of silane, where one of the hydrogen atoms is replaced by a (1-ethynylbutyl) group and three hydrogen atoms are replaced by methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1-ethynylbutyl)trimethyl- typically involves the reaction of (1-ethynylbutyl)magnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of Silane, (1-ethynylbutyl)trimethyl- can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include steps for recycling unreacted starting materials and by-products to improve efficiency and reduce waste .
化学反应分析
Types of Reactions
Silane, (1-ethynylbutyl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, converting carbonyl compounds to alcohols.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like organolithium or Grignard reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce alcohols. Substitution reactions can lead to a variety of organosilicon compounds .
科学研究应用
Silane, (1-ethynylbutyl)trimethyl- has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is employed in the development of novel materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of biomaterials.
Industry: It is used in the production of silicone-based products, including sealants, adhesives, and coatings .
作用机制
The mechanism by which Silane, (1-ethynylbutyl)trimethyl- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is highly electron-releasing, which can stabilize positive charges and facilitate electrophilic additions. This property makes the compound useful in reactions that require the stabilization of carbocations or the formation of new carbon-carbon bonds .
相似化合物的比较
Similar Compounds
Trimethylsilane: A simpler silane with three methyl groups attached to silicon.
Ethynyltrimethylsilane: Similar to Silane, (1-ethynylbutyl)trimethyl-, but with an ethynyl group directly attached to silicon.
Allyltrimethylsilane: Contains an allyl group instead of an ethynylbutyl group .
Uniqueness
Silane, (1-ethynylbutyl)trimethyl- is unique due to the presence of the (1-ethynylbutyl) group, which imparts distinct reactivity and properties compared to other organosilicon compounds. This makes it particularly valuable in applications that require specific chemical functionalities and stability .
属性
CAS 编号 |
74289-55-7 |
|---|---|
分子式 |
C9H18Si |
分子量 |
154.32 g/mol |
IUPAC 名称 |
hex-1-yn-3-yl(trimethyl)silane |
InChI |
InChI=1S/C9H18Si/c1-6-8-9(7-2)10(3,4)5/h2,9H,6,8H2,1,3-5H3 |
InChI 键 |
SPEVRZCAMFHENZ-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C#C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1,1,2,3,3,4,4-Octafluoro-4-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butoxy]-2-(trifluoromethyl)butane](/img/structure/B14442272.png)


![Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate](/img/structure/B14442296.png)
![Bicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14442297.png)
![O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14442304.png)
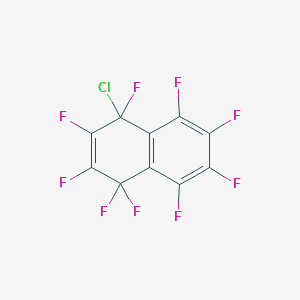
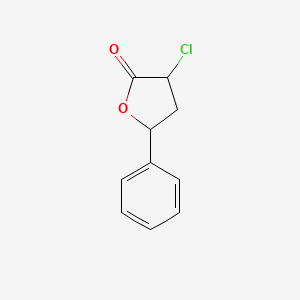
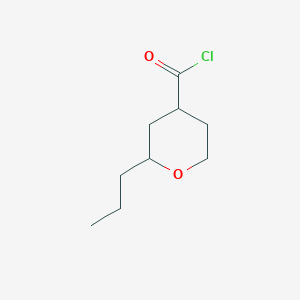
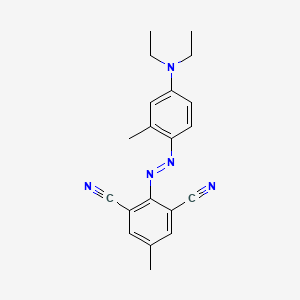
![Benzenamine, 4-[(4-nitrophenyl)azo]-N,N-diphenyl-](/img/structure/B14442346.png)
![N~1~-[2-(4-Nitrophenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14442350.png)
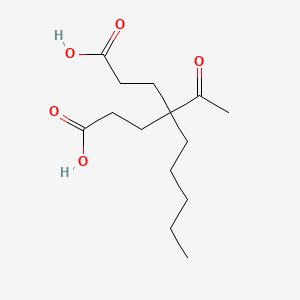
![Heptanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14442365.png)
